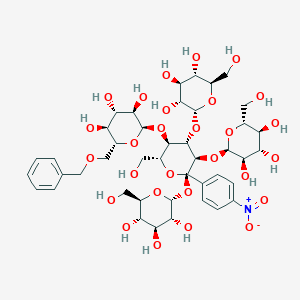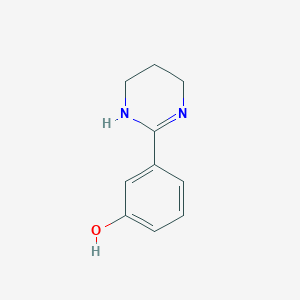
5-(benciloxi)-2-(hidroximetil)-4H-piran-4-ona
Descripción general
Descripción
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, also known as 5-benzyloxymethyl-2-hydroxymethyl-4H-pyran-4-one, is a synthetic compound that is used in many scientific research applications. It is a white crystalline powder with a melting point of 175-177 °C. This compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is also used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Síntesis química derivada de la biomasa
5-(benciloxi)-2-(hidroximetil)-4H-piran-4-ona: se puede utilizar en la síntesis de materias primas derivadas de la biomasa para las industrias de polímeros y combustibles . Este compuesto se puede derivar del 5-hidroximetilfurfural (HMF), que es un producto químico de plataforma clave para la producción de productos químicos de alto peso molecular que se utilizan en las industrias de polímeros, pigmentos y petróleo .
Química medicinal
En el ámbito de la química medicinal, los derivados del 5-hidroximetilfurfural, que está estructuralmente relacionado con la This compound, se han explorado por su uso potencial en el desarrollo de fármacos y la síntesis de moléculas complejas .
Ciencia de materiales
Este compuesto tiene aplicaciones en la ciencia de materiales, particularmente en el desarrollo de materiales de polisilsesquioxano, que son híbridos orgánico-inorgánicos con una amplia gama de propiedades y aplicaciones en nanoingeniería y ciencia micromolecular .
Ciencia ambiental
En la ciencia ambiental, la This compound puede contribuir a la producción de nanoenzimas, que son nanopartículas inorgánicas con propiedades similares a las de las enzimas que se utilizan para la detección y el tratamiento de contaminantes ambientales .
Producción de energía
El compuesto juega un papel en la producción de energía al servir como bloque de construcción para la síntesis de 5-hidroximetilfurfural (HMF), que se utiliza en la producción de combustibles líquidos y polímeros derivados de la biomasa, contribuyendo así a soluciones energéticas sostenibles .
Agricultura
En agricultura, la This compound puede ser parte del proceso para crear biocarbón, que se utiliza para la gestión de la salud del suelo, mejorar la productividad agrícola y gestionar los suelos con deficiencia de nutrientes .
Industria alimentaria
Los derivados del compuesto son significativos en la industria alimentaria, particularmente en el proceso de integración con la infraestructura del jarabe de maíz de alta fructosa, demostrando su papel en la producción sostenible de aditivos y edulcorantes alimentarios .
Cosméticos
Si bien no se documentan explícitamente aplicaciones directas en cosméticos para la This compound, se han revisado compuestos relacionados como los dendrímeros de viologeno bencílico para su síntesis y aplicaciones, incluido el uso potencial en formulaciones cosméticas .
Safety and Hazards
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXYNBHYVEWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358528 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15771-06-9 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

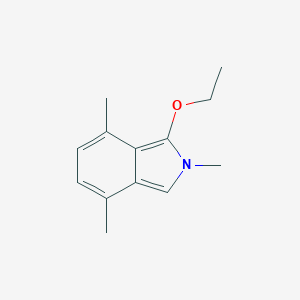
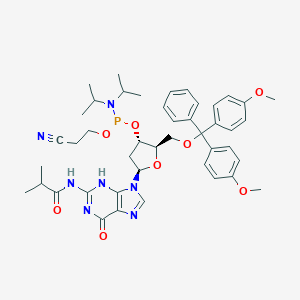
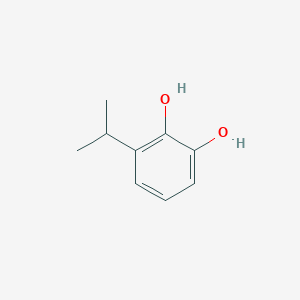
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)

![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
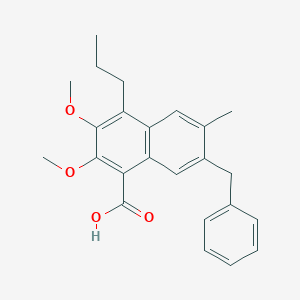
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

